molecular formula C20H13BrF3N3S B2411340 2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine CAS No. 1223930-33-3

2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine

Cat. No. B2411340
CAS RN: 1223930-33-3
M. Wt: 464.3
InChI Key: AMANTIDMIRDTJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl and trifluoromethylbenzylthio groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its substituent groups. For example, the bromine atom in the bromophenyl group is likely to be a site of high reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Structural Modification

The bromine derivatives of pyrazolo[1,5-a]pyrazines, including 2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine, have been utilized as electrophilic substrates in chemical synthesis. These derivatives can undergo reactions with substituted thiophenols and functional halogenoalkanes, leading to the formation of various substituted pyrazolo[1,5-a]pyrazines. These chemical reactions typically take place in the presence of potassium carbonate at elevated temperatures, yielding products that have been structurally confirmed by NMR 1H and 13C spectra (Hrynyshyn et al., 2019).

Antimicrobial Activity

Compounds synthesized from the bromine derivatives of pyrazolo[1,5-a]pyrazines, including the subject chemical, have shown promise in antimicrobial applications. Specific derivatives have demonstrated antibacterial activity against strains such as S. aureus and M. luteum, as well as antifungal activity against A. niger. These findings highlight the potential of these compounds in developing new antimicrobial agents (Hrynyshyn et al., 2019).

Potential in Organic Electronics

While not directly related to 2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine, research on pyrazolo[1,5-a]pyrazines and related compounds has explored their use in organic electronics. Studies have investigated the optical, electronic, and charge transport properties of such compounds, considering their application in materials like OLEDs. This research contributes to a broader understanding of the electronic capabilities of the pyrazolo[1,5-a]pyrazine family (Sun & Jin, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity to determine if it has potential as a therapeutic agent .

properties

IUPAC Name

2-(4-bromophenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3N3S/c21-16-6-4-14(5-7-16)17-11-18-19(25-8-9-27(18)26-17)28-12-13-2-1-3-15(10-13)20(22,23)24/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANTIDMIRDTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine

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